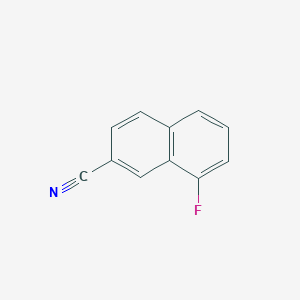
8-Fluoro-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2-naphthonitrile is an organic compound with the molecular formula C11H6FN It is a derivative of naphthalene, where a fluorine atom is substituted at the 8th position and a nitrile group (-CN) is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Fluoro-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 8-fluoronaphthalene with a cyanating agent. For instance, 8-fluoronaphthalene can be reacted with sodium cyanide in the presence of a suitable solvent under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar cyanation processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation Reactions: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Reduction Reactions: 8-Fluoro-2-naphthylamine.
Oxidation Reactions: 8-Fluoro-2-naphthoic acid.
Scientific Research Applications
8-Fluoro-2-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and detection.
Medicine: Investigated for its potential in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-naphthonitrile largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and nitrile groups, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting pathways related to fluorescence or binding to biomolecules .
Comparison with Similar Compounds
- 1-Fluoro-2-naphthonitrile
- 6-Fluoro-2-naphthonitrile
- 7-Fluoro-8-hydroxy-2-naphthonitrile
Comparison: 8-Fluoro-2-naphthonitrile is unique due to the specific positioning of the fluorine and nitrile groups, which can significantly influence its chemical reactivity and physical properties. For example, the position of the fluorine atom can affect the compound’s electronic distribution and steric hindrance, making it more or less reactive in certain types of chemical reactions compared to its isomers .
Properties
Molecular Formula |
C11H6FN |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
8-fluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |
InChI Key |
PQGFHVCRFGNVBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



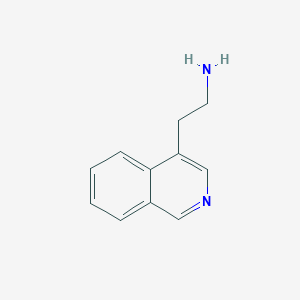
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)

![3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B15071361.png)

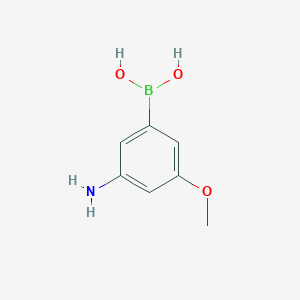
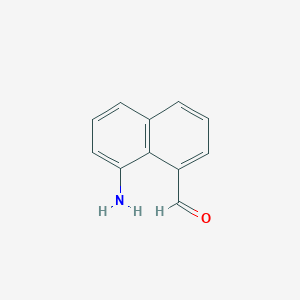

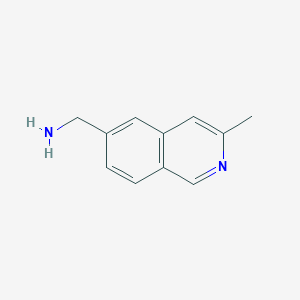
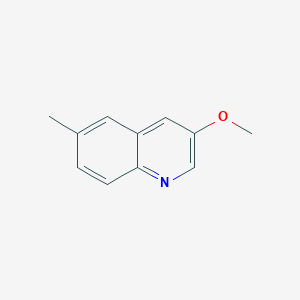
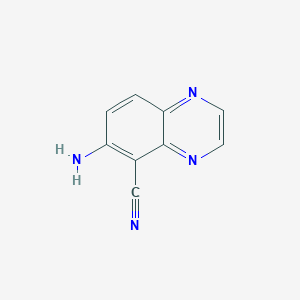
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15071419.png)
![2H-Pyrrolo[3,4-b]quinoxaline](/img/structure/B15071420.png)
